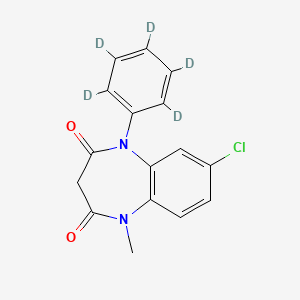

Clobazam-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

305.77 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

CXOXHMZGEKVPMT-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |

Canonical SMILES |

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies

Synthetic Pathways for Deuterium (B1214612) Labeling of Clobazam

The introduction of deuterium atoms into the Clobazam framework is accomplished through specific synthetic routes designed to achieve high levels of isotopic enrichment and stability.

A primary and widely utilized method for the deuteration of Clobazam is the catalytic hydrogen-deuterium exchange (HDX) reaction. benchchem.comresearchgate.net This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). benchchem.com Under controlled conditions of temperature and pressure, the catalyst facilitates the substitution of hydrogen atoms with deuterium atoms at specific, non-labile positions within the molecule. benchchem.com Advances in palladium-mediated isotopic incorporation have significantly contributed to the efficient synthesis of deuterated benzodiazepines. benchchem.com

In the case of Clobazam-d5, the deuterium labeling is specifically targeted to the phenyl group attached to the nitrogen atom at the 1-position of the 1,5-benzodiazepine ring system. benchchem.comsci-hub.se This results in the formation of a phenyl-d5 moiety, where all five hydrogen atoms of the phenyl ring are replaced by deuterium atoms. benchchem.comsci-hub.seresearchgate.net The systematic chemical name for this isotopologue is 7-chloro-1-methyl-5-(phenyl-d5)-1,5-dihydro-2H-benzo[b] benchchem.commdpi.comdiazepine-2,4(3H)-dione. nih.govsci-hub.se This precise labeling strategy provides a mass increase of five atomic mass units over the parent Clobazam, which is a substantial and easily detectable shift in mass spectrometry. benchchem.com

| Property | Clobazam | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₆H₈D₅ClN₂O₂ nih.gov |

| Molecular Weight (g/mol) | 300.74 mdpi.com | 305.77 nih.gov |

| Deuterium Substitution | None | Phenyl ring (5D) benchchem.com |

The increasing use of deuterated compounds as internal standards in regulated bioanalysis has necessitated the development of scalable synthetic methodologies. benchchem.comnih.gov Industrial-scale production of this compound generally employs similar catalytic HDX pathways as those used in laboratory synthesis, but with adaptations for larger batch sizes. benchchem.com These large-scale syntheses require high-purity deuterium sources and sophisticated catalytic systems to maintain high efficiency and selectivity of deuterium incorporation. benchchem.com Following the deuteration reaction, rigorous purification steps, such as recrystallization and column chromatography, are essential to achieve the high chemical and isotopic purity required for a reference standard. benchchem.com Recent advancements in deuteration technologies have facilitated the scalable production of this compound, enhancing its availability for widespread analytical use. benchchem.comnih.gov

Chemical Stability and Deuterium Retention Studies of this compound

The reliability of this compound as an internal standard is fundamentally dependent on its chemical stability and the integrity of its deuterium labels throughout sample preparation, storage, and analysis.

Forced degradation, or stress testing, is a critical component in the evaluation of a compound's intrinsic stability. While specific forced degradation data for this compound is limited, studies conducted on the parent compound, Clobazam, offer significant insights. Clobazam has been demonstrated to undergo degradation under both acidic and basic hydrolytic conditions. mdpi.comnih.govrockefeller.edutexilajournal.com Furthermore, it shows significant degradation when subjected to oxidative stress, such as exposure to hydrogen peroxide. mdpi.comnih.gov In its solid state, Clobazam exhibits relative stability towards heat and light; however, when in an aqueous solution, its lability to photolytic and thermal degradation increases. mdpi.comnih.gov It is reasonably expected that this compound would follow a similar degradation profile.

A structured approach for the forced degradation study of this compound would typically involve exposing a solution of the compound to the following conditions:

Oxidative Stress : Treatment with 3% hydrogen peroxide at room temperature (e.g., 25°C) for a period such as 24 hours. benchchem.com

Photolytic Stress : Exposure to ultraviolet (UV) light at a specific wavelength (e.g., 254 nm) for an extended duration, for instance, 48 hours. benchchem.com

Acid/Base Hydrolysis : Heating the solution in the presence of a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) at an elevated temperature like 60°C for several hours. benchchem.com

The resulting degradation products would be analyzed using advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to elucidate their structures and compare them to known impurities of Clobazam. benchchem.com

| Stress Condition | Typical Reagent/Condition | Observed Effect on Clobazam |

|---|---|---|

| Acidic Hydrolysis | 2 M HCl nih.gov | Significant degradation mdpi.comnih.gov |

| Basic Hydrolysis | 0.1 M NaOH nih.gov | Significant degradation mdpi.comnih.gov |

| Oxidative Stress | 3% H₂O₂ nih.gov | Significant degradation mdpi.comnih.gov |

| Photolytic Stress (in aqueous solution) | UV/Visible Light nih.gov | Labile mdpi.comnih.gov |

| Thermal Stress (in solid form) | Heat nih.gov | Relatively stable mdpi.comnih.gov |

A paramount consideration for any deuterated internal standard is the stability of the deuterium labels, ensuring they are not lost during the analytical measurement process. This potential loss of deuterium is termed "back-exchange." rockefeller.edu The deuterium atoms in this compound are attached to the carbon atoms of the phenyl ring, which are non-labile positions. This C-D bond is strong, and therefore, the risk of back-exchange under standard electrospray ionization (ESI) conditions is minimal. texilajournal.com However, particularly harsh ionization source conditions, such as excessively high temperatures or the use of highly acidic mobile phases, could theoretically promote some degree of deuterium loss. benchchem.com

To rigorously assess the deuterium retention of this compound, stability tests can be conducted by exposing the compound to challenging analytical conditions, such as elevated temperatures or mobile phases with low pH. benchchem.com Subsequent analysis by mass spectrometry would reveal any mass shifts indicative of deuterium loss. benchchem.com Methodological strategies to mitigate any potential back-exchange in LC-MS interfaces include the post-column infusion of D₂O. benchchem.com The ideal internal standard should co-elute with the analyte to effectively compensate for matrix effects and variations in ionization efficiency. texilajournal.com Any chromatographic separation between the deuterated and non-deuterated compounds due to the deuterium isotope effect could compromise the accuracy of quantification. oup.com

Preparation and Research Utility of this compound Derivatives

The utility of this compound extends to the synthesis of its deuterated metabolites and impurities, which are instrumental in understanding the metabolic fate of the parent drug. These labeled compounds are essential for precise quantification in complex biological matrices.

Synthesis and Characterization of Deuterated Metabolites and Impurities (e.g., N-Desmethyl this compound)

The primary metabolite of clobazam is N-desmethylclobazam (norclobazam), which is also pharmacologically active. pharmgkb.orgnih.gov The synthesis of its deuterated analog, N-Desmethyl this compound, is crucial for metabolic studies.

Synthesis: The synthesis of N-Desmethyl this compound typically starts with a deuterated precursor. One common strategy involves the use of deuterated aniline (B41778) (aniline-d5) as a starting material. The synthesis of Clobazam itself can be achieved through the cyclization of a 2-aminodiphenylamine (B160148) compound with a malonic acid dihalide, followed by methylation. google.com For N-Desmethyl this compound, the methylation step is omitted. The key intermediate, 8-chloro-1-(phenyl-d5)-1,5-dihydro-2H-benzo[b] benchchem.comresearchgate.netdiazepine-2,4(3H)-dione, is the direct precursor to N-Desmethyl this compound. cleanchemlab.com

Characterization: The characterization of N-Desmethyl this compound and other deuterated impurities relies on a combination of analytical techniques.

Mass Spectrometry (MS): This is the most critical tool. The mass spectrum of N-Desmethyl this compound will show a molecular ion peak that is 5 atomic mass units higher than its non-deuterated counterpart due to the five deuterium atoms. benchchem.com High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show the absence of signals corresponding to the phenyl ring protons, confirming their replacement by deuterium. ¹³C NMR can also be used to verify the carbon skeleton.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to purify the compound and assess its purity. researchgate.net When coupled with mass spectrometry (LC-MS/MS), it allows for highly sensitive and selective quantification. ijpsr.com

The synthesis and availability of various deuterated impurities of clobazam, such as Clobazam EP Impurity A, B, C, and others, are also important for comprehensive analytical method development and validation. cleanchemlab.comcleanchemlab.comsimsonpharma.comsimsonpharma.com

Chemical Transformation Pathways of this compound in Controlled Research Environments

In controlled research settings, this compound is expected to follow the same chemical transformation pathways as clobazam. The primary metabolic pathway for clobazam is N-demethylation to form N-desmethylclobazam, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.gov Another significant pathway is hydroxylation. ijpsr.com

In a research environment designed to mimic metabolic processes, this compound would undergo the following transformations:

N-Demethylation: The methyl group at the N-1 position is removed, leading to the formation of N-Desmethyl this compound. This is a key transformation pathway. pharmgkb.orgnih.gov

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative. benchchem.com

Reduction: The carbonyl groups within the benzodiazepine (B76468) ring can potentially be reduced, though this is a less common pathway for clobazam. benchchem.com

Hydroxylation: The phenyl ring can be hydroxylated, typically at the 4'-position, to form 4'-hydroxythis compound. pharmgkb.org This can then be further metabolized.

The carboxamide function in the 1,5-benzodiazepinone structure of clobazam is generally more stable to hydrolysis under mild acidic conditions compared to the imine group found in 1,4-benzodiazepines. researchgate.net This stability means that ring-opened metabolites are less likely to be observed. researchgate.net

The use of this compound as an internal standard in in-vitro metabolic studies allows researchers to accurately track the formation of these metabolites by LC-MS/MS, correcting for any variations in sample preparation and instrument response. benchchem.com

Advanced Analytical Methodologies for Clobazam D5 Research

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable technique for the sensitive and selective analysis of clobazam in various biological samples. The use of Clobazam-d5 as an internal standard is central to the accuracy and reliability of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is a powerful and widely adopted technique for the quantification of clobazam in biological matrices like plasma and blood. nih.govijpsr.comresearchgate.netnih.govscispace.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ijpsr.com The use of a deuterated internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the precision and accuracy of the results. clearsynth.commonadlabtech.com

Several LC-MS/MS methods have been developed and validated for the determination of clobazam and its active metabolite, N-desmethylclobazam. nih.govnih.govresearchgate.net These methods often employ a simple sample preparation technique, such as protein precipitation with methanol (B129727), followed by chromatographic separation on a C18 or biphenyl (B1667301) column. nih.govijpsr.comresearchgate.net The total run time for these analyses can be as short as a few minutes, allowing for high-throughput screening. nih.govijpsr.com

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of data acquisition. For quantitative analysis, at least two MRM transitions are typically monitored for each analyte to ensure accurate identification and quantification. nih.gov The optimization of these transitions is a critical step in method development.

For Clobazam, a common precursor ion is m/z 301.1, which fragments into product ions such as m/z 259.0 and m/z 224.1. nih.govnih.govresearchgate.netresearchgate.net The corresponding deuterated internal standard, this compound, with a precursor ion of m/z 306.0, produces a characteristic product ion at m/z 263.9. nih.govresearchgate.netresearchgate.net Similarly, for the active metabolite N-desmethylclobazam, the precursor ion is m/z 287.0, fragmenting to m/z 245.0, while its deuterated analog (N-desmethylthis compound) transitions from m/z 292.0 to m/z 250.0. nih.govresearchgate.netresearchgate.net The selection of specific precursor-to-product ion transitions is crucial for minimizing interference from other compounds in the sample matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Clobazam | 301.1 | 259.0 | - | nih.govresearchgate.netresearchgate.net |

| Clobazam | 301.1 | 224.1 | 46 | nih.gov |

| This compound | 306.0 | 263.9 | - | nih.govresearchgate.netresearchgate.net |

| N-desmethylclobazam | 287.0 | 245.0 | - | nih.govresearchgate.netresearchgate.net |

| N-desmethylthis compound | 292.0 | 250.0 | - | nih.govresearchgate.netresearchgate.net |

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often utilizing technologies like the Orbitrap, offers a significant advantage in terms of selectivity and the ability to distinguish between compounds with very similar mass-to-charge ratios. benchchem.com While specific applications of HRAM for this compound are not extensively detailed in the provided context, the technology is noted for its ability to differentiate analytes from endogenous isomers and quantify metabolite ratios with high precision. benchchem.com This enhanced selectivity is particularly valuable in complex biological matrices where interferences are common.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile compounds like benzodiazepines. ijpsr.comsciex.com Most methods for clobazam analysis utilize ESI in the positive ion mode. nih.govijpsr.comnih.govresearchgate.netresearchgate.net

Optimization of ESI parameters is crucial for achieving high sensitivity. Key parameters that are often fine-tuned include the interface voltage, nebulizer gas flow rate, drying gas flow rate, and temperatures of the desolvation line and heat block. ijpsr.com For instance, one method reported an interface voltage of 4.5 kV, a nebulizer gas flow of 3 L/min, and a drying gas flow of 15 L/min. ijpsr.com Another study utilized an IonSpray voltage of 5500 V and a source temperature of 700 °C. nih.gov The choice of mobile phase also significantly impacts sensitivity. Researchers have found that using a mobile phase containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol can lead to a threefold increase in signal intensity for both clobazam and this compound. ijpsr.com These optimized conditions allow for the development of highly sensitive assays with lower limits of quantification (LLOQ) in the low ng/mL range, enabling the accurate measurement of therapeutic drug concentrations. ijpsr.comnih.gov

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Ionization Mode | Positive | Positive | ijpsr.comnih.gov |

| Interface/IonSpray Voltage | 4.5 kV | 5500 V | ijpsr.comnih.gov |

| Nebulizer Gas Flow/Pressure | 3 L/min | 75 psi | ijpsr.comnih.gov |

| Drying Gas Flow/Heater Gas | 15 L/min | 50 psi | ijpsr.comnih.gov |

| Desolvation Line/Source Temp. | 250°C | 700°C | ijpsr.comnih.gov |

| Heat Block Temperature | 400°C | - | ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of benzodiazepines. nih.govspringernature.combio-review.com this compound is intended for use as an internal standard in GC-MS quantification of clobazam. guidechem.com GC-MS methods for benzodiazepines often involve a derivatization step to improve the volatility and thermal stability of the analytes. nih.govnyc.gov For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl derivatives. nih.gov Quantitative analysis is typically performed using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nyc.gov

Role of this compound as an Internal Standard in Quantitative Analysis

The primary and most crucial role of this compound is to serve as an internal standard in quantitative analytical methods. ijpsr.combenchchem.comguidechem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. monadlabtech.comscioninstruments.com

Deuterated internal standards, such as this compound, are considered the "gold standard" for mass spectrometry-based quantification. clearsynth.comscioninstruments.com This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts. scioninstruments.com As a result, this compound co-elutes with clobazam during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer. benchchem.com By calculating the ratio of the analyte's response to the internal standard's response, any variations that occur during the analytical process can be effectively compensated for. scioninstruments.com This significantly improves the accuracy and precision of the measurement, correcting for matrix effects and variations in sample preparation and instrument performance. clearsynth.commonadlabtech.com The use of this compound is therefore essential for robust and reliable quantification of clobazam in clinical and forensic toxicology. nih.govbio-review.comnyc.gov

Minimization of Matrix Effects and Ion Suppression in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects and ion suppression are significant challenges that can compromise the accuracy and precision of results. benchchem.commdpi.com Matrix effects arise from co-eluting endogenous components in a biological sample that interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. mdpi.com

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these effects. benchchem.comscispace.com Since this compound co-elutes with the non-deuterated analyte (clobazam) and has nearly identical physicochemical properties, it experiences similar degrees of ion suppression or enhancement. benchchem.com By calculating the ratio of the analyte response to the internal standard response, variability introduced by matrix effects can be effectively normalized. scispace.com

Several studies have demonstrated the effectiveness of this compound in compensating for matrix effects in the analysis of clobazam in various biological matrices, including plasma and whole blood. scispace.comijpsr.comresearchgate.net For instance, a study analyzing 23 benzodiazepines in whole blood using UPLC-MS/MS confirmed that deuterated internal standards, including by extension this compound, ensure the accuracy of the method is not influenced by matrix effects. scispace.com Research has shown that matrix effects for clobazam can range significantly, but the use of a deuterated internal standard helps to ensure consistent quantification. oup.com

Key Strategies to Minimize Matrix Effects:

Stable Isotope-Labeled Internal Standards: The use of this compound is the most effective approach. benchchem.com

Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove interfering matrix components before LC-MS/MS analysis. nih.govnih.govoup.com Protein precipitation is another common method. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can also reduce interference. researchgate.net

Enhancement of Quantification Precision in Complex Biological Matrices

The precision of a quantitative method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. In the analysis of clobazam in complex biological matrices like plasma, serum, and whole blood, achieving high precision is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies. benchchem.comresearchgate.netresearchgate.net

This compound plays a pivotal role in enhancing quantification precision by correcting for variabilities that can occur during sample preparation and analysis. benchchem.com These variabilities can stem from inconsistent extraction recovery, injection volume variations, and fluctuations in MS ionization efficiency. ijpsr.com

The use of this compound as an internal standard has been shown to yield excellent precision in various validated methods. For example, an LC-MS/MS method for clobazam and its metabolite in human plasma reported intra- and inter-assay coefficients of variation (CVs) to be low, indicating high precision. nih.gov Another study reported intra-assay CVs between 0.7% and 2.2% and inter-assay CVs between 3.8% and 4.6% for clobazam analysis. nih.gov Methods validated for forensic purposes have also demonstrated good precision, with intra-day and inter-day imprecision RSD values within acceptable limits. oup.com

Table 1: Performance Metrics of a Validated LC-MS/MS Assay Using this compound

| Parameter | Performance | Reference |

| Linearity (r²) | >0.998 | benchchem.com |

| Recovery (%) | 96.4–103.3 | benchchem.com |

| Intraday Precision (%RSD) | <5% | benchchem.com |

| Lower Limit of Quantification | 0.501 ng/mL | ijpsr.com |

Chromatographic Techniques and Method Development

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of clobazam and, by extension, for methods utilizing this compound. nih.govajrconline.org Numerous HPLC methods have been developed and validated for the determination of clobazam in various matrices, primarily in pharmaceutical dosage forms and biological fluids. researchgate.netajrconline.orgajrconline.org These methods often employ reverse-phase chromatography, which is well-suited for separating moderately polar compounds like clobazam. nih.govresearchgate.net

Stationary Phase Selection and Optimization (e.g., C18, Biphenyl, Ultrasphere C8)

The choice of the stationary phase is critical for achieving the desired separation and resolution in HPLC. For the analysis of clobazam and its deuterated analog, several types of reversed-phase columns have been successfully employed.

C18 (Octadecylsilyl) Columns: C18 is the most common stationary phase for clobazam analysis due to its versatility and ability to provide good retention and separation. researchgate.netnih.govnih.govajrconline.org Several studies have reported the use of C18 columns, such as the Nova-Pak C18, Agilent Zorbax Eclipse Plus C-18, and Prontosil C18, for the successful separation of clobazam from its metabolites and other interfering substances. researchgate.netnih.govajrconline.org

Biphenyl Columns: Biphenyl stationary phases offer a unique selectivity compared to traditional C18 columns. restek.comrestek.com The biphenyl ligand provides π-π interactions, which can be advantageous for separating aromatic compounds like clobazam. restek.com A protein precipitation method for clobazam and N-desmethylclobazam utilized a Phenomenex Kinetex™ Biphenyl column, demonstrating its suitability for this application. nih.govresearchgate.net

Ultrasphere C8 Columns: C8 (octylsilyl) stationary phases are less retentive than C18 phases and can be useful when shorter analysis times are desired. An HPLC method for clobazam determination in plasma utilized an Ultrasphere C8 analytical column, achieving a sensitivity limit of 6 ng/ml. researchgate.netresearchgate.net

Table 2: Examples of Stationary Phases Used in Clobazam Analysis

| Stationary Phase | Column Example | Application | Reference |

| C18 | Nova-Pak C18 | Stability-indicating HPLC method | nih.govresearchgate.net |

| C18 | Agilent Zorbax Eclipse Plus C-18 | Quantification in human plasma | researchgate.net |

| C18 | Prontosil C18 | Estimation in tablet dosage form | ajrconline.orgajrconline.org |

| Biphenyl | Phenomenex Kinetex™ Biphenyl | Determination in human plasma by LC-MS/MS | nih.govresearchgate.net |

| C8 | Ultrasphere C8 | Determination in human plasma | researchgate.netresearchgate.net |

Mobile Phase Composition, pH, and Gradient Elution Strategies

The mobile phase composition, including the organic modifier, aqueous component, pH, and elution mode (isocratic or gradient), significantly influences the retention and selectivity of the separation.

Mobile Phase Composition: The most common mobile phases for clobazam analysis consist of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol. researchgate.netnih.govajrconline.org The ratio of the organic solvent to the aqueous buffer is adjusted to achieve the desired retention time and separation. For example, a mobile phase of HPLC grade water and acetonitrile in a 60:40 ratio has been used for the estimation of clobazam in tablets. ajrconline.orgajrconline.org Another method utilized a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer. researchgate.net

pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds. mfd.org.mk Adjusting the pH can alter the charge state of the analyte and, consequently, its retention on a reversed-phase column. mfd.org.mk For clobazam analysis, mobile phase pH values have ranged from acidic to slightly basic. For instance, a pH of 3.7 was used in one method, while another employed a pH of 8.5. nih.govnih.gov

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the chromatographic run. This technique is particularly useful for analyzing complex samples containing compounds with a wide range of polarities. unibo.itlcms.cz A gradient elution strategy was employed in an LC-MS/MS method for clobazam and its metabolite, starting with a lower percentage of the organic solvent and gradually increasing it. oup.com This allows for the effective elution of all compounds of interest with good peak shapes in a reasonable time. unibo.itlcms.cz In contrast, isocratic elution, where the mobile phase composition remains constant, is simpler and can be used for less complex samples or when targeting a specific compound. nih.govresearchgate.net

Detection Modalities (e.g., UV Detection, Diode Array Detection (DAD))

Following chromatographic separation, a detector is used to quantify the analyte. For HPLC analysis of clobazam, UV and Diode Array Detection (DAD) are commonly employed.

UV Detection: UV detectors measure the absorbance of the analyte at a specific wavelength. Clobazam has a UV absorbance maximum that allows for its detection. Different methods have reported using various wavelengths for detection, including 226 nm, 230 nm, and 235 nm. researchgate.netnih.govresearchgate.net

Diode Array Detection (DAD): A DAD detector is a more advanced type of UV detector that can acquire absorbance data over a range of wavelengths simultaneously. nih.gov This provides several advantages, including the ability to determine the optimal detection wavelength for each analyte and to assess peak purity by comparing spectra across a single peak. nih.govnih.gov An HPLC-DAD method for clobazam and its metabolite used a detection wavelength of 240 nm and performed peak purity analysis between 210-365 nm. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) presents a viable method for the quantitative analysis of clobazam in serum samples. This technique offers a simple, cost-effective, and reliable alternative for therapeutic drug monitoring. longdom.orglongdom.org

In a validated HPTLC method, chromatographic separation can be achieved on silica (B1680970) gel 60F254 HPTLC plates. longdom.orglongdom.org A developing solvent system, often referred to as the mobile phase, consisting of a mixture of toluene, methanol, and glacial acetic acid (commonly in a ratio of 15:1:0.16, v/v/v) has been shown to be effective. longdom.orglongdom.org Densitometric analysis is typically performed at a wavelength of 231 nm to detect and quantify the analyte. longdom.orglongdom.org

A key aspect of this methodology is the separation of the analyte from other components in the sample matrix. In one such method, clobazam produced a well-defined peak at a Retardation factor (Rf) of 0.30. longdom.org To enhance accuracy, an internal standard, such as caffeine, can be used, which presents a distinct peak at a different Rf value (e.g., 0.20), ensuring no interference with the clobazam peak. longdom.org The specificity of the method is confirmed by the absence of interference from the biological matrix. longdom.orglongdom.org

Sample Preparation Strategies for this compound Analytical Research

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from complex biological matrices. For this compound analysis, several techniques are employed, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT) Techniques

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. It involves the addition of an organic solvent to a plasma sample to denature and precipitate proteins, which can then be separated by centrifugation.

Methanol is a commonly used solvent for the PPT of clobazam and its metabolites from human plasma. nih.govresearchgate.net In a typical procedure, a specific volume of methanol is added to the plasma sample, which is then vortexed to ensure thorough mixing and precipitation of proteins. nih.govresearchgate.net Following centrifugation, the clear supernatant containing the analyte is collected for analysis. This method has been successfully applied in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.net

Another approach involves the use of a mixture of acetonitrile and methanol (e.g., 4:1 ratio) for protein precipitation, particularly when using deuterated internal standards to normalize for recovery. benchchem.com Additionally, zinc sulfate (B86663) solution can be utilized for cell lysis prior to protein precipitation with acidified acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE) Methods

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of clobazam from plasma, a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) has proven effective. researchgate.net In this method, the organic solvent mixture is added to the plasma sample, which is then vortexed to facilitate the transfer of the analyte from the aqueous plasma to the organic phase. researchgate.net After separation of the two phases, the organic layer containing the clobazam is collected. researchgate.net

Other organic solvents, such as ethyl acetate, have also been employed for LLE. scielo.br The process generally involves shaking the sample with the extraction solvent, followed by centrifugation to separate the layers. The organic phase is then evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis. scielo.brresearchgate.netnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.

For the extraction of benzodiazepines, including clobazam, from urine and plasma, various SPE cartridges are available. Oasis MCX extraction columns, which are mixed-mode polymeric sorbents, have been used for the isolation of these compounds. oup.com Another option, Strata®-X Drug B Plus, also a mixed-mode polymeric SPE product, offers the advantage of in-well hydrolysis, which can streamline the sample preparation workflow. windows.net

A typical SPE procedure involves conditioning the cartridge with a solvent like methanol, followed by equilibration with water. scientificproducts.com The sample is then loaded onto the cartridge, and interfering substances are removed by washing with appropriate solutions. scientificproducts.comnih.gov Finally, the analyte of interest is eluted from the cartridge with a suitable solvent mixture, such as ethyl acetate and ammonium hydroxide (B78521) or methanol and isopropanol. scientificproducts.comnih.gov The eluent is often evaporated to dryness and the residue reconstituted before analysis. scientificproducts.comnih.gov

Validation of Analytical Methods for this compound Research

Method validation is an essential requirement for analytical research to ensure the reliability and accuracy of the results. Key validation parameters include linearity, accuracy, and precision. crsubscription.com

Assessment of Linearity, Accuracy, and Precision

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range. For clobazam analysis, linearity is typically evaluated by constructing calibration curves from a series of standards with known concentrations. researchgate.netajrconline.org A linear relationship is confirmed if the plot of signal versus concentration yields a straight line with a high correlation coefficient (r²), often greater than 0.99. researchgate.netajrconline.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. crsubscription.comajrconline.org The percentage recovery is calculated to determine how much of the analyte was successfully measured by the method. For clobazam, accuracy is typically expressed as the percent error, with acceptance criteria often within ±10% or ±20%, depending on the regulatory guidelines. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV, %) or relative standard deviation (RSD, %). longdom.orgresearchgate.net Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). longdom.orgresearchgate.net For clobazam analysis, acceptable precision is generally indicated by a low CV, for instance, less than 10% or 16% for intra-day and inter-day assessments, respectively. researchgate.net

The following table summarizes the validation parameters from a representative study on clobazam analysis:

| Validation Parameter | Clobazam | N-desmethylclobazam | Reference |

| Linearity Range | 20–500 ng/mL | 200–3000 ng/mL | researchgate.net |

| Intra-day CV | <10% | <6% | researchgate.net |

| Inter-day CV | <16% | <6% | researchgate.net |

| Accuracy | within ±10% | within ±10% | researchgate.net |

Table 1: Summary of Validation Parameters for Clobazam Analysis

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. elementlabsolutions.com The establishment of these limits is a critical first step in method validation, defining the sensitivity of the analytical procedure.

Different analytical techniques and biological matrices yield varying LODs and LOQs for the parent compound, Clobazam, for which this compound serves as an internal standard. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying 13 designer benzodiazepines in blood established an LOD of 0.5 ng/mL and an LOQ of 1.0 ng/mL for Clobazam. oup.com Another highly sensitive LC-MS/MS assay in human plasma reported a lower limit of quantification (LLOQ) of 0.501 ng/mL. ijpsr.com In contrast, methods using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have reported LOQs of 2 ng/mL in serum and 1 ng/mL in urine. nih.gov Research utilizing LC-MS/MS for therapeutic drug monitoring has validated methods with an LLOQ of 20 ng/mL for Clobazam in human plasma. researchgate.netnih.gov

These findings highlight the influence of the analytical instrumentation and the sample matrix on method sensitivity. The data below summarizes reported quantification limits for Clobazam from various studies.

Table 1: Reported Limits of Quantification (LOQ/LLOQ) for Clobazam

| Analytical Method | Matrix | LOQ/LLOQ | Reference |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.501 ng/mL | ijpsr.com |

| LC-MS/MS | Blood | 1.0 ng/mL | oup.com |

| HPLC-UV | Human Serum | 2.0 ng/mL | nih.gov |

| HPLC-UV | Human Urine | 1.0 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | 20 ng/mL | researchgate.netnih.gov |

| HPLC | Human Plasma | 20 ng/mL | researchgate.net |

| UPLC-MS/MS | Whole Blood | 2-5 ng/mL* | scispace.com |

*Value represents the range for 23 benzodiazepines, including Clobazam.

Re-injection Reproducibility and Dilution Integrity Studies

The reliability of an analytical method under various operational circumstances is confirmed through re-injection reproducibility and dilution integrity studies.

Re-injection Reproducibility evaluates the stability of a processed sample when it is re-injected after a period of storage. europa.eu This is a practical assessment of whether samples can be re-analyzed if an instrument failure or other issue occurs during the initial run. One study demonstrated the stability of extracted Clobazam samples by storing them at 4-8°C and re-injecting them after 144 hours (six days) with acceptable accuracy. nih.gov Another demonstrated 99.97% qualitative agreement after re-injecting samples stored for 72 hours. oup.com

Dilution Integrity assesses whether a sample containing an analyte at a concentration above the ULOQ can be diluted with a blank matrix to bring it into the quantifiable range without affecting accuracy or precision. ich.org This is crucial for analyzing clinical or toxicological samples where concentrations can be highly variable. For Clobazam, dilution integrity has been validated using 1:2 and 1:5 dilution factors, with results for the diluted samples falling within ±10% of the expected concentration and a %CV within 3%. researchgate.netnih.gov ICH guidelines specify that the accuracy and precision for diluted samples should be within 15%. ich.org

Compliance with International Conference on Harmonization (ICH) Guidelines for Analytical Validation

The validation of analytical procedures for pharmaceutical and bioanalytical applications is governed by internationally recognized guidelines to ensure data quality and consistency across different laboratories and regulatory submissions. The International Conference on Harmonization (ICH) provides the primary framework for this process.

The validation parameters discussed in the preceding sections—including selectivity, LOD, LOQ, robustness, carryover, and dilution integrity—are core components of the validation process outlined in ICH guidelines. ajrconline.org Specifically, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," details the required tests and acceptance criteria for validating methods used for drug substance and product analysis. europa.eueuropa.eu

For bioanalytical methods, such as those used to quantify Clobazam and its metabolites in biological matrices using this compound as an internal standard, the ICH M10 guideline on "Bioanalytical Method Validation" is the governing document. europa.euich.org This guideline provides a detailed framework for a full method validation, which for chromatographic methods includes:

Selectivity and Specificity

Matrix Effect

Calibration Curve and Range (LLOQ to ULOQ)

Accuracy and Precision

Carry-over

Dilution Integrity

Stability

Re-injection Reproducibility europa.euich.org

Adherence to these ICH guidelines ensures that the analytical method for this compound research is scientifically sound, well-controlled, and fit for its intended purpose, thereby guaranteeing the reliability and acceptability of the resulting data. eurachem.orgajrconline.org

Applications in Metabolic Research and Mechanistic Investigations

Elucidation of Metabolic Pathways through Isotopic Tracing

The incorporation of deuterium (B1214612) atoms into the clobazam structure provides a stable isotopic label that is invaluable for tracing the metabolic fate of the drug. This labeling allows researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules within complex biological matrices.

In Vitro Metabolic Studies of Clobazam-d5

In vitro systems, such as human liver microsomes and recombinant cDNA-expressed cytochrome P450 (CYP) enzymes, are fundamental to characterizing the metabolic pathways of drugs. In these assays, this compound is primarily used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its role is to correct for variability during sample preparation and analysis, ensuring accurate quantification of unlabeled clobazam and its metabolites.

Studies using these in vitro models have identified two primary metabolic pathways for clobazam: N-demethylation to form the active metabolite N-desmethylclobazam (norclobazam), and 4'-hydroxylation. nih.gov this compound's similar chromatographic behavior and extraction efficiency to the unlabeled drug make it an ideal standard for quantifying the formation of these metabolites. benchchem.com Research has demonstrated that the N-demethylation is principally mediated by CYP3A4, with smaller contributions from CYP2C19 and CYP2B6. nih.govpharmgkb.org The 4'-hydroxylation is mainly catalyzed by CYP2C19 and CYP2C18. nih.gov

Preclinical Pharmacokinetic Research in Animal Models (e.g., Rodent Models)

Pharmacokinetic (PK) studies in animal models are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before clinical trials. Rodent models, such as mice and rats, are commonly used for this purpose. In these preclinical studies, this compound is essential as an internal standard to accurately quantify concentrations of clobazam and its primary active metabolite, N-desmethylclobazam, in plasma and brain tissue samples. nih.govnih.gov

Research in CF-1 mice has shown that after administration of clobazam, the concentrations of its active metabolite, N-desmethylclobazam, were approximately 10-fold greater than the parent compound. nih.gov This indicates extensive and rapid metabolism in this species. Pharmacokinetic analyses in rats also demonstrate the conversion of clobazam to N-desmethylclobazam. nih.gov The use of a deuterated standard, such as this compound or a related labeled metabolite like desmethylthis compound, is critical for generating the reliable concentration-time data needed to calculate key PK parameters. unige.ch

Table 1: Selected Pharmacokinetic Parameters of Clobazam and N-desmethylclobazam in Rodent Models Note: This table is illustrative of data obtained in studies where a deuterated internal standard like this compound would be used for quantification.

| Parameter | Compound | Species | Value | Reference |

|---|---|---|---|---|

| Half-life (t½) in Blood | Clobazam | Mouse | 39 min | unige.ch |

| Half-life (t½) in Blood | N-desmethylclobazam | Mouse | 264 min | unige.ch |

| Time to Peak Concentration (Tmax) in Brain | Clobazam | Mouse | 30 min | unige.ch |

| Relative Concentration (Metabolite vs. Parent) | N-desmethylclobazam | Mouse | ~10-fold higher than Clobazam | nih.gov |

Differentiation of Biologically Derived Metabolites using Isotopic Labels

A significant challenge in metabolomics is distinguishing true biologically derived metabolites from background noise and contaminants in mass spectrometry data. eurisotop.com Stable isotope labeling provides a definitive solution to this problem. When this compound is administered, it and its subsequent metabolites will all contain the deuterium label, giving them a distinct and predictable mass shift compared to their unlabeled counterparts and any other interfering compounds. eurisotop.comnih.gov

This mass difference allows for the use of isotopic dilution techniques, where this compound serves as a "spike-in" standard to accurately quantify the endogenous levels of the unlabeled drug. In metabolic studies, the unique mass-to-charge (m/z) ratio of deuterated metabolites confirms their origin from the administered drug. For example, mass spectrometric analysis can easily differentiate the fragment ions of this compound (e.g., m/z 306 → 264) from those of unlabeled clobazam (m/z 301 → 259), minimizing the risk of cross-reactivity and ensuring unambiguous identification of metabolites. benchchem.com

Enzyme Kinetics and Reaction Mechanism Investigations

Beyond its use as a tracer, this compound can be a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving the cytochrome P450 system.

Deuterium Isotope Effects in Biotransformation Processes

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation. nih.govnih.gov This is known as a primary deuterium KIE.

If deuteration of clobazam at a specific position results in a decreased rate of metabolism compared to the unlabeled compound, it provides strong evidence that this position is a key site of enzymatic action. nih.gov The magnitude of the KIE can offer insights into the transition state of the reaction. wikipedia.org For instance, a significant KIE observed during the N-demethylation of a deuterated clobazam analogue would indicate that the cleavage of the C-H bond on the methyl group is a critical, rate-determining step in the reaction catalyzed by CYP3A4 or CYP2C19. nih.gov Conversely, the absence of a KIE would suggest that C-H bond breaking is not the rate-limiting step. nih.gov

Identification of Specific Cytochrome P450 Isoenzymes Involved in Clobazam Metabolism

Determining which specific CYP450 isoenzymes are responsible for a drug's metabolism is critical for predicting drug-drug interactions. Studies to identify these enzymes involve incubating the drug with a panel of individual, recombinant human CYP enzymes. nih.gov In these experiments, the precise and accurate quantification of the parent drug's depletion and the metabolites' formation is paramount.

This compound is the ideal internal standard for the LC-MS/MS methods used in these assays. By enabling highly accurate measurements, it facilitates the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for each isoenzyme. nih.gov Such studies have conclusively identified CYP3A4 as the primary enzyme responsible for converting clobazam to N-desmethylclobazam, exhibiting the highest intrinsic clearance (CLint). nih.govcapes.gov.br CYP2C19 also contributes to this pathway and is the main enzyme that further metabolizes N-desmethylclobazam. nih.govcapes.gov.br

Table 2: Enzyme Kinetic Parameters for the N-demethylation of Clobazam by Specific CYP Isoforms Data obtained from in vitro studies with recombinant enzymes, where this compound would be used as an internal standard for quantification.

| CYP Isoform | Km (μM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (μL/min/nmol P450) | Reference |

|---|---|---|---|---|

| CYP3A4 | 29.0 | 6.20 | 214 | nih.gov |

| CYP2C19 | 31.9 | 1.15 | 36.1 | nih.gov |

| CYP2B6 | 289 | 5.70 | 19.7 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Deuterated Analogs in Research Contexts

In pharmaceutical research, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a recognized approach for optimizing a drug's metabolic profile. nih.govnih.gov This process, known as deuteration, leverages the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. nih.gov This can lead to a reduced rate of metabolism, which may prolong the drug's half-life and exposure in the body without fundamentally altering its primary pharmacological action. juniperpublishers.comnih.gov

The structure-activity relationship (SAR) for deuterated analogs like this compound extends beyond simple receptor affinity to encompass لأن a compound's entire pharmacokinetic and pharmacodynamic profile. The "activity" is not only the drug's effect at its target but also its metabolic stability. The "structure" component relates to the specific placement of deuterium atoms. nih.gov For Clobazam, which is metabolized primarily by CYP3A4 and CYP2C19 enzymes, deuteration at the sites targeted by these enzymes is hypothesized to have the most significant impact on its metabolic pathway. patsnap.com

Research into other deuterated γ-aminobutyric acid type A (GABA-A) receptor modulators illustrates this principle. For instance, deuterated analogs of ligands have been synthesized to enhance metabolic stability and bioavailability while retaining selectivity for specific GABA-A receptor subtypes. nih.govresearchgate.net In some preclinical studies, deuteration of specific methoxy (B1213986) groups on experimental compounds led to a two- to four-fold increase in metabolic half-life in human and rat liver microsomes. nih.gov This demonstrates that the relationship between the deuteration site and metabolic stability is a key focus of SAR in this context. The primary goal is often to improve pharmacokinetic properties, which could allow for more consistent plasma concentrations. juniperpublishers.comnih.gov

Impact of Deuteration on Molecular Interactions in Preclinical Models

The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental molecular interactions of a compound with its biological target. nih.gov The size, shape, and electronic properties of this compound are nearly identical to that of Clobazam, meaning its binding affinity and efficacy at the GABA-A receptor should be preserved. The primary impact of deuteration in preclinical models is on the compound's pharmacokinetics rather than its direct molecular interactions. nih.gov

Clobazam, a 1,5-benzodiazepine, functions as a positive allosteric modulator of the GABA-A receptor. patsnap.com This receptor is a ligand-gated ion channel, and Clobazam enhances the effect of the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability. patsnap.compharmgkb.org The molecular interaction is highly specific. Unlike traditional 1,4-benzodiazepines, which bind broadly, Clobazam and its active metabolite, N-desmethylclobazam (N-CLB), show a greater binding affinity for GABA-A receptors containing the α2 (alpha-2) subunit compared to those with the α1 (alpha-1) subunit. plos.orgresearchgate.net This is significant because α1-containing receptors are primarily associated with sedative effects, whereas α2-containing receptors are linked to anxiolytic and anticonvulsant actions. researchgate.net Clobazam's preferential binding to the interface between the α2 and γ2 subunits is thought to contribute to its distinct clinical profile. researchgate.netresearchgate.net

Preclinical research has delved into the specific binding and functional modulation of Clobazam and N-desmethylclobazam at various human GABA-A receptor subtypes. One study using cloned receptors from HEK293 cells demonstrated that both Clobazam and N-desmethylclobazam have significantly greater binding affinities for α2-containing receptor complexes versus α1-receptor complexes. plos.org Another functional study, however, using receptors expressed in Xenopus laevis oocytes, concluded that while there were slight differences in binding affinity, both Clobazam and N-desmethylclobazam acted as non-selective modulators across α1, α2, α3, and α5 subtypes in terms of their potentiation of GABA-evoked responses. plos.orgnih.gov

The table below summarizes findings from a functional electrophysiology study on the potentiation of GABA-evoked currents by Clobazam and its metabolite at different human GABA-A receptor subtypes expressed in oocytes. plos.org

| Compound | Receptor Subtype | EC₅₀ (nM) | Max Potentiation (% of GABA EC₂₀) |

| Clobazam | α₁β₂γ₂S | 120 | 270 ± 26% |

| α₂β₂γ₂S | 110 | 224 ± 14% | |

| α₃β₂γ₂S | 130 | 203 ± 13% | |

| α₅β₂γ₂S | 280 | 239 ± 12% | |

| N-desmethylclobazam | α₁β₂γ₂S | 130 | 250 ± 19% |

| α₂β₂γ₂S | 110 | 224 ± 11% | |

| α₃β₂γ₂S | 150 | 215 ± 12% | |

| α₅β₂γ₂S | 150 | 234 ± 11% |

Data sourced from a study characterizing the functional properties of Clobazam and N-desmethylclobazam at human GABA-A receptors. plos.org

In preclinical models, therefore, the deuteration of Clobazam to this compound is primarily investigated for its effect on metabolic stability. By slowing the rate of metabolism, deuteration leads to sustained plasma concentrations of the compound, thereby prolonging the duration of its molecular interactions at the GABA-A receptor rather than altering the nature of the interaction itself. juniperpublishers.com

Role As a Reference Standard in Pharmaceutical and Forensic Research

Certified Reference Material (CRM) Applications

Clobazam-d5 is available as a Certified Reference Material (CRM), which signifies that it is a substance of high purity and well-characterized properties. cerilliant.com As a CRM, it is an indispensable tool in a variety of high-stakes analytical applications, from clinical toxicology and forensic analysis to pharmaceutical quality control. cerilliant.comcerilliant.com Its primary application as a CRM is to serve as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative technique. cerilliant.com

The development of robust and reliable analytical methods is a prerequisite for accurate drug quantification. This compound is instrumental in the development and validation of such methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsr.com When a known quantity of this compound is added to samples at the beginning of the analytical process, it co-elutes with the non-labeled Clobazam but is separately detected by the mass spectrometer. ijpsr.com This allows it to compensate for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and reproducibility of the measurement. lcms.cz

Method validation, performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), demonstrates the suitability of an analytical procedure. pharmascholars.com The use of this compound as an internal standard is crucial for validating key parameters such as linearity, accuracy, and precision. For instance, in the development of an LC-MS/MS assay for Clobazam in human plasma, this compound was used as the internal standard. ijpsr.com The method was validated over a concentration range of 0.501 to 499.995 ng/mL, demonstrating excellent linearity and achieving a low limit of quantification (LLOQ) of 0.501 ng/mL. ijpsr.com

| Validation Parameter | Finding with this compound as Internal Standard | Significance |

| Linearity | Linear dynamic response over a concentration range of 0.501-499.995 ng/mL. ijpsr.com | Ensures the method provides results that are directly proportional to the concentration of the analyte over a specified range. |

| Accuracy & Precision | Intra-day and inter-day precision values were within acceptable limits (e.g., <5% CV in one study). nih.gov | Demonstrates the closeness of the measured value to the true value (accuracy) and the reproducibility of the results (precision). |

| Lower Limit of Quantification (LLOQ) | Achieved an LLOQ of 0.501 ng/mL in plasma. ijpsr.com | Defines the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Recovery | Mean extraction recovery was >96.4% for Clobazam and >103.3% for the internal standard. ijpsr.com | Indicates the efficiency of the extraction process from the sample matrix (e.g., plasma). |

In pharmaceutical research and manufacturing, quality control (QC) is an essential operation to ensure that drug products are safe, effective, and meet defined specifications. nih.govmalvernpanalytical.com Analytical methods validated using this compound are routinely employed in QC laboratories. These methods are used to determine the concentration of the active pharmaceutical ingredient (API), Clobazam, in bulk drug substances and finished pharmaceutical products. synzeal.comenantilabs.com By providing accurate and precise quantification, this compound helps ensure batch-to-batch consistency and conformity with established quality criteria. malvernpanalytical.com The use of a stable isotope-labeled internal standard minimizes the risk of erroneous results that could arise from matrix effects or process variability, which is critical for making informed decisions regarding batch release. malvernpanalytical.com

Metrological traceability is a cornerstone of analytical quality, ensuring that measurement results can be related to a national or international standard through an unbroken chain of comparisons. edqm.eu Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide primary reference standards for APIs, such as Clobazam. usp.org While this compound is a secondary or in-house standard, its use is critical for establishing traceability. edqm.eu

The this compound CRM itself is thoroughly characterized, and its purity is certified. This characterization is often performed against the primary pharmacopeial standard for Clobazam. synzeal.com When this certified this compound is used as an internal standard in a validated analytical method, it links the routine measurement of a Clobazam sample back to the primary standard. edqm.eu This ensures that the quantitative results obtained are not only accurate and precise but also comparable across different laboratories and over time, meeting the stringent requirements of regulatory authorities. edqm.eu

Forensic and Toxicological Research Applications

In the fields of forensic and toxicological research, the definitive identification and precise quantification of drugs and their metabolites in biological samples are paramount. This compound serves as a critical reference material in these applications, facilitating the development of robust and reliable analytical methods. researchgate.net

Development of Screening and Quantification Methods for Benzodiazepines in Research Samples

The complexity of biological matrices such as blood, urine, and hair necessitates rigorous analytical methods to ensure that results are accurate and reproducible. This compound is frequently employed as an internal standard in the development and validation of these methods, primarily those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). brjac.com.brnih.gov

The function of an internal standard is to compensate for variations that can occur during sample preparation and analysis. Factors such as sample extraction efficiency, matrix effects (where other components in the sample interfere with the signal), and instrument variability can all affect the final measurement. researchgate.net By adding a known quantity of this compound to each sample at the beginning of the workflow, analysts can normalize the response of the non-labeled Clobazam. Because this compound behaves almost identically to Clobazam throughout the extraction and chromatographic separation process, any sample-to-sample variation will affect both compounds proportionally. nih.govwaters.com However, due to its higher mass, the mass spectrometer can distinguish it from the native Clobazam, allowing for a precise ratiometric quantification. spectralabsci.com

Research studies have detailed the development of various LC-MS/MS methods for the simultaneous determination of multiple benzodiazepines in forensic samples. nih.govnih.gov In a method for analyzing Clobazam, N-desmethylclobazam, and Clonazepam in serum, researchers noted the use of stable isotopes of Clobazam as an ideal internal standard to ensure accuracy. brjac.com.br The use of deuterated analogs like Diazepam-d5, Clonazepam-d4, and Alprazolam-d5 is a well-established practice in multi-analyte benzodiazepine (B76468) screening, highlighting the accepted methodology for which this compound is designed. waters.comspectralabsci.com

The table below summarizes key parameters from representative research on the quantification of benzodiazepines where stable isotope-labeled internal standards like this compound are essential for method validation and routine application.

Table 1: Research Findings in Benzodiazepine Quantification Methods

| Analytical Technique | Matrix | Internal Standard Principle | Key Findings | Citation |

|---|---|---|---|---|

| LC-MS/MS | Serum | Use of stable isotopes of clonazepam and clobazam. | Developed a simple, rapid, and sensitive method for therapeutic monitoring with high precision and recovery (95-109%). | brjac.com.br |

| LC-MS/MS | Urine | Use of various deuterated analogues (e.g., alprazolam-d5, 7-aminoclonazepam-d4). | A robust and specific method for determining multiple benzodiazepines, demonstrating good recovery (56-83%) and precision (3-12%). | researchgate.netnih.gov |

| HPLC/DAD/MSD | Post-mortem Blood | Use of prazepam (a structurally similar, non-isotopic internal standard). | Achieved a low detection limit (1.0 ng/ml) for clobazam, sufficient for identifying toxic concentrations in forensic cases. | nih.gov |

Application in Research on Drug-Drug Interactions (non-clinical focus)

Beyond forensic screening, this compound is a vital tool in non-clinical research aimed at understanding the potential for drug-drug interactions (DDIs). These studies are often conducted in vitro using systems like human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to investigate the metabolic pathways of a drug. nih.gov

Clobazam is metabolized in the liver primarily by CYP3A4 and CYP2C19 enzymes into its active metabolite, N-desmethylclobazam (norclobazam). nih.govresearchgate.net Other drugs that inhibit or induce these enzymes can alter the plasma concentrations of Clobazam and its metabolite, potentially leading to changes in efficacy or side effects. clinpgx.orgaesnet.org

Non-clinical DDI studies investigate these metabolic pathways. For example, researchers use in vitro systems to determine which specific CYP enzymes are responsible for a drug's metabolism and to measure the kinetics of these reactions. nih.gov In such experiments, Clobazam would be incubated with liver microsomes, and the rate of formation of its metabolites would be measured over time. To ensure the quantification of Clobazam and N-desmethylclobazam is precise, this compound and its corresponding deuterated metabolite would be used as internal standards. This allows for an accurate assessment of how co-administered drugs might inhibit or induce Clobazam's metabolism, providing essential data long before clinical trials. nih.gov

For instance, an in vitro study characterized the specific P450 isoforms that mediate the biotransformation of Clobazam. The research identified CYP3A4, CYP2C19, and CYP2B6 as the main enzymes involved in its demethylation. nih.gov Such studies are fundamental for predicting potential DDIs. The use of an internal standard like this compound in the analytical portion of this research is critical for generating the high-quality quantitative data needed to accurately determine kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Clobazam |

| This compound |

| N-desmethylclobazam (norclobazam) |

| Clonazepam |

| Clonazepam-d4 |

| Diazepam |

| Diazepam-d5 |

| Alprazolam |

| Alprazolam-d5 |

| 7-aminoclonazepam-d4 |

| Prazepam |

| Dextromethorphan |

| Felbamate |

| Ketoconazole |

| Midazolam |

| Omeprazole |

| Oxcarbazepine |

| Phenobarbital |

| Phenytoin |

| Valproic acid |

| Carbamazepine |

| Lamotrigine |

| Tolbutamide |

| Caffeine |

| Cenobamate |

| Rufinamide |

| Topiramate |

| Lamotrigine |

Future Directions and Emerging Methodologies in Clobazam D5 Research

Integration of Ion Mobility Spectrometry (IMS-MS) for Enhanced Structural Elucidation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is emerging as a powerful technique for the structural characterization of small molecules, including deuterated compounds like Clobazam-d5. This technology adds a new dimension to traditional mass spectrometry by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. nih.govfiu.edu This separation, based on the ion's rotationally averaged collision cross-section (CCS), provides an additional layer of specificity that is invaluable for distinguishing between isomers and isobars, which can be a significant challenge in metabolite identification. nih.gov

The integration of IMS with high-resolution mass spectrometry offers a significant advantage in the analysis of complex biological samples. For instance, in metabolomic studies of Clobazam, IMS-MS can help to resolve this compound from its non-deuterated counterpart and their respective metabolites, even if they have very similar masses. The ability to obtain CCS values for each detected ion provides a unique physicochemical descriptor that can be used to increase confidence in compound identification. nih.gov Furthermore, coupling IMS with collision-induced dissociation (IMS-CID-MS) allows for the separation of precursor ions in the ion mobility cell before fragmentation, leading to cleaner and more informative tandem mass spectra. fiu.edu This enhanced structural elucidation capability is crucial for accurately mapping the metabolic fate of this compound.

| Parameter | Mass Spectrometry (MS) | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) |

| Separation Principle | Mass-to-charge ratio (m/z) | Mass-to-charge ratio (m/z) and Collision Cross Section (CCS) |

| Primary Output | Mass spectrum | Mass spectrum and Arrival Time Distribution (ATD) |

| Key Advantage | High sensitivity and mass accuracy | Ability to separate isomers and isobars, provides structural information (CCS) |

| Application in this compound Research | Quantification and identification based on mass | Unambiguous identification, differentiation from metabolites and isomers |

Artificial Intelligence (AI)-Driven Spectral Analysis in Metabolomics and Analytical Chemistry

AI algorithms can be trained to recognize patterns in mass spectra, enabling more accurate and automated identification of this compound and its metabolites. zontal.io Machine learning models can assist in peak alignment, feature selection, and the annotation of unknown metabolites, significantly speeding up the data analysis workflow. nih.gov For instance, AI can facilitate the creation of extensive in silico spectral libraries, which can be used to identify metabolites that are not present in experimental databases. zontal.io This is particularly useful for identifying novel or unexpected metabolites of this compound.

Furthermore, AI can be used to build predictive models that link metabolic profiles to specific physiological states or responses to treatment. By analyzing the metabolic footprint of this compound, AI algorithms could potentially identify biomarkers that correlate with therapeutic efficacy or adverse effects. nih.govunica.it This data-driven approach has the potential to accelerate the discovery of new clinical applications and to personalize therapy.

Advanced Computational Modeling and Simulation in Pharmacokinetic Research

Computational modeling and simulation are becoming indispensable tools in modern drug development, offering a way to predict and understand the pharmacokinetic properties of new chemical entities. nih.govwiley.com For deuterated compounds like this compound, these in silico approaches can provide valuable insights into how isotopic substitution affects the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the time course of drug concentration in various tissues and organs, taking into account physiological and biochemical factors. nih.gov By incorporating data on the kinetic isotope effect, these models can predict how the deuteration of Clobazam might alter its metabolic pathways and clearance rates. This can help in anticipating potential changes in drug exposure and in optimizing dosing regimens. A study on deuterated osimertinib (osimertinib-d3) showed that deuteration significantly inhibited a key metabolic pathway, leading to higher systemic exposure of the parent drug. nih.gov

Molecular modeling strategies can also be used to investigate the interactions between this compound and metabolic enzymes at an atomic level. nih.gov These simulations can help to rationalize observed metabolic profiles and to predict potential drug-drug interactions. By providing a mechanistic understanding of the drug's behavior in the body, computational modeling can guide further experimental studies and de-risk the development process. wiley.com

| Modeling Technique | Description | Application in this compound Research |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates drug ADME in the body based on physiological and drug-specific parameters. | Predicting the impact of deuteration on the overall pharmacokinetic profile of Clobazam. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the binding of this compound to metabolic enzymes (e.g., CYP3A4) to understand changes in metabolism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach that treats a small part of the system with high-level quantum mechanics and the rest with classical molecular mechanics. | Investigating the kinetic isotope effect on enzymatic reactions involving this compound at a detailed electronic level. |

Development of Novel Deuterium (B1214612) Labeling Strategies for Enhanced Research Utility

The synthesis of deuterated compounds is a cornerstone of their use in research. The development of more efficient, selective, and versatile deuterium labeling strategies is therefore a critical area of ongoing research. musechem.comresearchgate.net Traditional methods for introducing deuterium often require harsh reaction conditions or multi-step syntheses, which can be time-consuming and expensive. springernature.com

Recent advancements in this field include the use of metal catalysts, such as iridium and ruthenium, to facilitate hydrogen isotope exchange (HIE) with high efficiency and selectivity. musechem.comacs.org These methods allow for the direct replacement of hydrogen atoms with deuterium in a late-stage functionalization approach, which is particularly advantageous for complex molecules. acs.org Photocatalytic methods using D₂O as the deuterium source are also gaining prominence, offering a milder and more environmentally friendly alternative to traditional approaches. springernature.com

The ability to control the regioselectivity of deuterium labeling is of paramount importance for many applications. researchgate.net For example, in mechanistic studies, it is often necessary to label a specific position in the molecule to track its metabolic fate. Advanced labeling strategies that provide precise control over the site of deuteration will enable more sophisticated and informative studies with this compound. The development of deuterated building blocks and synthons also expands the toolbox for creating a wider variety of deuterated molecules for research purposes. springernature.com

Evolution of Analytical Platforms for Comprehensive Chemical Profiling of Deuterated Compounds

The increasing use of deuterated compounds in research necessitates the parallel evolution of analytical platforms capable of their comprehensive and high-throughput analysis. Advances in liquid chromatography-mass spectrometry (LC-MS) continue to provide higher sensitivity, resolution, and faster analysis times, which are essential for the detection and quantification of this compound and its metabolites in complex biological matrices.

A significant area of development is in the automation of analytical workflows. For instance, automated platforms for hydrogen-deuterium exchange mass spectrometry (HDX-MS) have been developed to reduce variability and increase throughput. acs.org While HDX-MS is primarily used for studying protein conformation, the underlying principles of automated sample handling and data analysis are applicable to other areas of deuterated compound analysis.

The development of specialized software for the analysis of data from deuterated compounds is another crucial advancement. Software packages are now available that can streamline the processing of large datasets, facilitating tasks such as peak picking, isotopic distribution analysis, and data visualization. nih.gov These tools are essential for extracting the maximum amount of information from complex experiments and for ensuring the accuracy and reproducibility of the results. As the applications of deuterated compounds like this compound continue to expand, the development of integrated and user-friendly analytical platforms will be critical for advancing research in this field.

Q & A

Q. What are the primary analytical methods for characterizing Clobazam-d5, and how do they ensure isotopic purity?

this compound, a deuterated analog of Clobazam, is typically characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . NMR confirms deuterium incorporation by observing the absence of proton signals at specific positions, while HRMS verifies the molecular ion peak shift (e.g., m/z +5 compared to non-deuterated Clobazam). Isotopic purity (>98%) is validated via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns .